Ethyl 1-(aminomethyl)cyclopentanecarboxylate

Beschreibung

Introduction to Ethyl 1-(Aminomethyl)cyclopentanecarboxylate

Chemical Identity and Nomenclature

IUPAC Nomenclature and Structural Representation

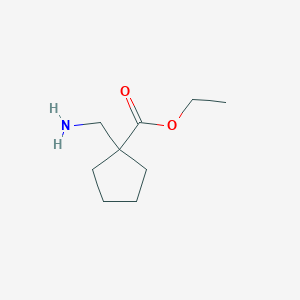

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official IUPAC name being ethyl 1-(aminomethyl)cyclopentane-1-carboxylate. This nomenclature precisely describes the molecular architecture, indicating the presence of a cyclopentane ring substituted at the 1-position with both an aminomethyl group and a carboxylate ester functionality. The structural representation reveals a five-membered saturated ring system where the quaternary carbon center serves as the attachment point for both substituents. The compound exhibits no stereocenters, rendering it achiral with no optical activity. The canonical SMILES notation CCOC(=O)C1(CCCC1)CN provides a computational representation of the molecular structure, facilitating database searches and computational modeling applications.

The InChI (International Chemical Identifier) string InChI=1S/C9H17NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h2-7,10H2,1H3 offers a standardized textual representation that uniquely identifies this compound across chemical databases. The corresponding InChI Key AKUKXMNTGXTIAH-UHFFFAOYSA-N serves as a hashed version of the InChI string, providing a more compact identifier for database indexing and cross-referencing. Three-dimensional conformational analysis reveals that the cyclopentane ring adopts typical envelope or half-chair conformations, with the aminomethyl and ester substituents occupying equatorial-like positions to minimize steric interactions. The molecular geometry around the quaternary carbon center displays tetrahedral coordination, with bond angles approximating 109.5 degrees.

Molecular Formula and Weight

The molecular formula C₉H₁₇NO₂ reflects the elemental composition of this compound, encompassing nine carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The calculated molecular weight of 171.24 grams per mole positions this compound within the range typical for small organic molecules used in pharmaceutical applications. Elemental analysis reveals a carbon content of approximately 63.14%, hydrogen content of 10.01%, nitrogen content of 8.18%, and oxygen content of 18.67%. The hydrogen-to-carbon ratio of 1.89 indicates a moderately saturated organic compound, consistent with the presence of one five-membered ring and the absence of additional unsaturation. The monoisotopic mass, calculated using the most abundant isotopes, equals 171.125929 atomic mass units, providing precise mass spectral identification capabilities.

The molecular weight falls within the favorable range for pharmaceutical compounds according to Lipinski's rule of five, suggesting potential bioavailability characteristics. The presence of a single nitrogen atom contributes to the compound's basicity, with the primary amino group serving as a hydrogen bond donor and acceptor. The two oxygen atoms, incorporated within the ester functionality, provide additional hydrogen bonding capabilities and contribute to the compound's polarity. Mass spectrometric fragmentation patterns typically show loss of the ethyl group (M-29) and the ethyl ester functionality (M-45), followed by characteristic fragmentations of the cyclopentane ring system.

CAS Registry and Alternative Identifiers

The Chemical Abstracts Service registry number 99065-34-6 serves as the primary identifier for this compound in chemical databases and regulatory documentation. This unique numerical identifier ensures unambiguous identification across global chemical information systems and facilitates regulatory compliance tracking. The compound is also cataloged in the Environmental Protection Agency's DSSTox database with the identifier DTXSID60618701, reflecting its inclusion in computational toxicology screening programs. Various suppliers and chemical databases have assigned additional catalog numbers, including MFCD08234752 in the MDL number system, which aids in commercial sourcing and inventory management.

Alternative nomenclature systems recognize this compound under several synonymous names, including ethyl 1-(aminomethyl)cyclopentane-1-carboxylate and 1-(aminomethyl)cyclopentanecarboxylic acid ethyl ester. The compound appears in specialized chemical databases with varying degrees of structural annotation and property prediction. Commercial suppliers often use proprietary catalog numbers for inventory management, such as those found in pharmaceutical intermediates and research chemical catalogs. International chemical nomenclature systems may employ slightly different naming conventions while maintaining structural consistency. The multiplicity of identifiers reflects the compound's presence across diverse chemical information systems and its relevance to multiple application domains.

Historical Context and Discovery

The historical development of this compound is closely intertwined with the broader evolution of cyclic amino acid chemistry and pharmaceutical intermediate synthesis. Early investigations into cyclic amino acid derivatives emerged in the mid-20th century as researchers sought to understand the relationship between ring size and biological activity in amino acid analogs. The specific synthesis of aminomethyl-substituted cyclopentanecarboxylates likely developed from methodologies initially explored for the preparation of gabapentin and related cyclic amino acid pharmaceuticals. Patent literature from the late 1990s and early 2000s describes synthetic approaches to cyclic amino acids with therapeutic potential, particularly in the treatment of neurological disorders.

The compound's development parallels advances in synthetic methodology for constructing substituted cycloalkane systems bearing amino acid functionality. Research into cyclopentane-based amino acid derivatives gained momentum as pharmaceutical chemists recognized the unique conformational properties imparted by five-membered ring systems. The specific aminomethyl substitution pattern represents an evolution from earlier work on 1-aminocyclopentanecarboxylic acid derivatives, where the amino group is directly attached to the ring carbon rather than through a methylene linker. This structural modification provides enhanced synthetic flexibility and potential for further derivatization.

The emergence of this compound as a research chemical reflects the ongoing interest in exploring structure-activity relationships within cyclic amino acid families. Patent applications from the early 2000s describe synthetic routes and potential applications for related aminomethyl cycloalkane acetic acid derivatives, indicating sustained industrial interest in this chemical class. Contemporary research continues to investigate the compound's utility as a synthetic intermediate and its potential biological activities, building upon decades of fundamental research in cyclic amino acid chemistry.

Significance in Organic and Medicinal Chemistry

This compound occupies a significant position in organic chemistry as a versatile building block for complex molecule construction. The compound's unique structural features enable diverse synthetic transformations, including nucleophilic substitutions at the aminomethyl position and ester modifications at the carboxylate functionality. Research demonstrates that the aminomethyl group can participate in various chemical reactions, including oxidation to form corresponding imines or nitriles, making it valuable for synthetic pathway development. The ester group provides opportunities for reduction to alcohols using reagents such as lithium aluminum hydride, or hydrolysis to reveal the free carboxylic acid for further coupling reactions.

In medicinal chemistry applications, this compound serves as an intermediate in the synthesis of pharmaceutically relevant molecules, particularly those targeting neurological and gastrointestinal disorders. The cyclopentane ring system imparts conformational rigidity that can enhance binding selectivity to biological targets while maintaining metabolic stability. Studies indicate that compounds with similar structures exhibit interactions with neurotransmitter receptors, including serotonin receptors crucial for treating mood disorders and gastrointestinal diseases. The presence of both amino and ester functionalities allows for strategic modifications that can optimize pharmacokinetic properties and biological activity.

The compound's significance extends to its role in understanding structure-activity relationships within cyclic amino acid families. Comparative analyses with related structures, such as ethyl 1-(aminomethyl)cyclohexanecarboxylate and other ring size variants, provide insights into how ring size affects chemical reactivity and biological properties. Research applications encompass enzyme-substrate interaction studies and the development of biologically active molecules with enhanced therapeutic profiles. The compound's accessibility through established synthetic routes makes it an attractive starting material for medicinal chemistry campaigns targeting various therapeutic areas.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₁₇NO₂ | Moderate molecular complexity suitable for pharmaceutical applications |

| Molecular Weight | 171.24 g/mol | Falls within Lipinski's rule of five guidelines |

| CAS Registry Number | 99065-34-6 | Unique chemical identifier for regulatory and commercial purposes |

| Ring System | Cyclopentane | Provides conformational rigidity and unique reactivity patterns |

| Functional Groups | Aminomethyl, Ethyl ester | Enables diverse synthetic transformations and biological interactions |

| Stereochemistry | Achiral | Simplifies synthetic and analytical procedures |

The synthetic accessibility of this compound through multiple established routes contributes to its value in research applications. Standard preparation methods involve the reaction of cyclopentanecarboxylic acid derivatives with appropriate aminomethylating reagents, followed by esterification procedures. Industrial production methods may employ continuous flow reactors to optimize reaction efficiency and yield, with catalysts and solvent systems chosen to enhance reaction selectivity. The compound's stability under standard laboratory conditions facilitates its use in multi-step synthetic sequences and collaborative research programs.

Eigenschaften

IUPAC Name |

ethyl 1-(aminomethyl)cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUKXMNTGXTIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618701 | |

| Record name | Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99065-34-6 | |

| Record name | Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate typically involves the reaction of cyclopentanecarboxylic acid with ethyl chloroformate to form the ethyl ester intermediate. This intermediate is then reacted with formaldehyde and ammonia to introduce the aminomethyl group . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents can also play a crucial role in enhancing the reaction rate and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-(aminomethyl)cyclopentanecarboxylate can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 1-(aminomethyl)cyclopentanecarboxylate serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals. Its functional groups allow for diverse chemical modifications, making it a valuable building block for more complex molecules .

Biological Applications

Research indicates that the compound can be used to study enzyme-substrate interactions. The aminomethyl group can form hydrogen bonds with proteins and nucleic acids, potentially influencing their structure and function. Additionally, hydrolysis of the ester group can release active carboxylic acid derivatives that may engage in cellular pathways .

Pharmaceutical Industry

In the pharmaceutical sector, this compound is utilized in the development of new drugs due to its ability to modify physicochemical properties and enhance pharmacokinetic profiles of compounds . Its potential as a ligand for various biological targets makes it a candidate for further research into therapeutic applications.

Case Studies and Research Findings

- Enzyme Interactions : Studies have shown that the aminomethyl group can interact with various enzymes, potentially acting as an inhibitor or substrate in biochemical reactions. This property is being explored for drug design aimed at specific enzyme targets .

- Pharmacokinetics : Research indicates that modifications to the structure of this compound can significantly alter its absorption, distribution, metabolism, and excretion (ADME) profiles in biological systems. This aspect is critical for developing effective therapeutic agents .

Wirkmechanismus

The mechanism of action of Ethyl 1-(aminomethyl)cyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 1-(aminomethyl)cyclohexanecarboxylate

- Ethyl 1-(aminomethyl)cyclobutanecarboxylate

- Ethyl 1-(aminomethyl)cyclopropanecarboxylate

Uniqueness

Ethyl 1-(aminomethyl)cyclopentanecarboxylate is unique due to its specific ring size and the presence of both an aminomethyl and an ethyl ester group. This combination of functional groups provides distinct chemical reactivity and biological activity compared to its analogs .

Biologische Aktivität

Ethyl 1-(aminomethyl)cyclopentanecarboxylate (CAS Number: 99065-34-6) is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₇NO₂

- Molecular Weight : 171.24 g/mol

The compound features a cyclopentane ring with an aminomethyl group and an ethyl ester functional group, which contribute to its unique reactivity and biological properties.

This compound exhibits biological activity through several mechanisms:

- Interaction with Biological Targets : The aminomethyl group can form hydrogen bonds with biomolecules, influencing their function. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes and receptors.

- Chemical Reactivity : The compound can participate in various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of cyclopentanecarboxylates exhibit antimicrobial properties. This compound has shown potential in inhibiting specific bacterial strains, although detailed quantitative data is still required for comprehensive understanding .

Neuropharmacological Effects

Research suggests that compounds similar to this compound may influence neurotransmitter systems. For instance, compounds with similar structures have been studied for their effects on serotonin (5-HT) receptors, which are crucial in treating gastrointestinal disorders and neurological diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 1-(aminomethyl)cyclohexanecarboxylate | Cyclohexane ring | Different ring size affects reactivity |

| Ethyl 1-(aminomethyl)cyclobutanecarboxylate | Cyclobutane ring | More strained structure leads to different properties |

| Ethyl 1-(aminomethyl)cyclopropanecarboxylate | Cyclopropane ring | Highly strained; less stable |

This compound is unique due to its specific cyclopentane ring size and the combination of functional groups that provide distinct chemical reactivity compared to its analogs .

Study on Antimicrobial Efficacy

In a recent study, this compound was tested against various bacterial strains. The results indicated a moderate inhibitory effect against Gram-positive bacteria, suggesting potential use as an antimicrobial agent. Further optimization of the compound's structure may enhance its efficacy.

Neuropharmacological Research

Another study explored the effects of structurally related compounds on serotonin receptor activity. Results indicated that these compounds could modulate receptor activity, potentially leading to therapeutic applications in treating mood disorders and gastrointestinal diseases .

Q & A

Q. How should researchers validate synthetic protocols for reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.